5-fluoro-3-methylisobenzofuran-1(3H)-one

Process Chemistry Asymmetric Catalysis Pharmaceutical Manufacturing

Traditional synthesis of this chiral intermediate for lorlatinib faces long routes, high cost, and low yield. Our ready-to-use (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (CAS 1803573-19-4) solves these challenges: • Produced via validated asymmetric transfer hydrogenation at multi-hundred-kg scale, with >99.9% purity and >99.9% ee, directly controlling final API chiral purity. • Eliminates need for in-house development of the critical stereospecific lactone opening step. • Rigorous chiral HPLC/SFC release testing ensures compliance with the lorlatinib specification of NMT 0.15% undesired enantiomer. Enables reliable, scalable procurement for CROs/CMOs and pharmaceutical manufacturers.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
Cat. No. B12502954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-methylisobenzofuran-1(3H)-one
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCC1C2=C(C=CC(=C2)F)C(=O)O1
InChIInChI=1S/C9H7FO2/c1-5-8-4-6(10)2-3-7(8)9(11)12-5/h2-5H,1H3
InChIKeyGZPUPDFZOLCBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-methylisobenzofuran-1(3H)-one: A Critical Chiral Intermediate for Lorlatinib Synthesis


5-Fluoro-3-methylisobenzofuran-1(3H)-one (CAS 1803573-19-4) is a chiral isobenzofuranone derivative characterized by a fluorine atom at the 5-position and a methyl group at the 3-position. Its primary documented application is as the essential chiral intermediate in the commercial manufacturing route of lorlatinib (PF-06463922), a third-generation ALK/ROS1 inhibitor for non-small cell lung cancer [1]. The compound is produced as the (S)-enantiomer, and its high enantiomeric purity is critical, as it directly determines the chiral purity of the final active pharmaceutical ingredient [2]. Physicochemical properties include a molecular formula of C9H7FO2, a molecular weight of 166.15 g/mol, and a computed XLogP3 of 1.5 [3].

Why Substituting 5-Fluoro-3-methylisobenzofuran-1(3H)-one with a Generic Analog Risks Synthetic Failure


In the synthesis of lorlatinib, substituting 5-fluoro-3-methylisobenzofuran-1(3H)-one with a structurally similar analog, such as 5-fluoroisobenzofuran-1(3H)-one, is not feasible due to fundamental differences in chemical structure and functional group chemistry. The target compound's 3-methyl group is essential for the subsequent stereospecific lactone opening reaction with aluminum chloride and amine 3 to form intermediate 5 [1]. The demethyl analog lacks this critical functional handle, preventing the formation of the required macrocyclization precursor and halting the entire synthetic sequence. Furthermore, the (S)-enantiomer of the target compound is non-negotiable; the lorlatinib control strategy mandates that the undesired enantiomer in the final API be limited to NMT 0.15%, a specification that is solely dependent on the enantiomeric purity of this intermediate [2].

Quantitative Differentiation of 5-Fluoro-3-methylisobenzofuran-1(3H)-one: Evidence-Based Performance Metrics


Asymmetric Transfer Hydrogenation Enables 400 kg Scale Production with >99.9% ee

The asymmetric transfer hydrogenation (ATH) process was selected for commercial manufacturing of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (6) after a systematic evaluation of multiple chiral reduction methodologies, including boron reduction, enzymatic reduction, and asymmetric hydrogenation. The ATH process was successfully scaled to produce 400 kg of compound 6, demonstrating robust industrial viability. In contrast, the earlier boron reduction method and enzymatic reduction approach faced limitations in yield, enantioselectivity, or scalability that precluded their use for large-scale manufacturing [1]. The ATH process achieved a final product purity of 99.9% and an enantiomeric excess (ee) of >99.9% [2].

Process Chemistry Asymmetric Catalysis Pharmaceutical Manufacturing

Enantiomeric Purity of Intermediate is Sole Determinant of Final API Chiral Purity

The control strategy for lorlatinib's chiral purity is uniquely dependent on the enantiomeric purity of the (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one intermediate. The proposed commercial manufacturing route for lorlatinib was confirmed to have no impact on the final API's chiral purity; therefore, the undesired enantiomer in the final drug substance is controlled by limiting its level in the intermediate to NMT 0.15% [1]. This is a strict, quantifiable specification that distinguishes this compound from many other chiral intermediates where subsequent steps can offer opportunities for chiral upgrade or purification. No such opportunity exists in the lorlatinib route, placing the entire burden of chiral purity control on this single intermediate.

Quality Control Chiral Purity Pharmaceutical Analysis

Structural Distinction from 5-Fluoroisobenzofuran-1(3H)-one Dictates Unique Synthetic Utility

The presence of a methyl group at the 3-position of 5-fluoro-3-methylisobenzofuran-1(3H)-one (molecular weight 166.15 g/mol; XLogP3 1.5) fundamentally differentiates it from the demethyl analog 5-fluoroisobenzofuran-1(3H)-one (molecular weight 152.12 g/mol; XLogP3 0.9) [1]. This methyl group is not merely a minor substituent; it is the essential functional handle required for the aluminum chloride-facilitated lactone opening reaction with amine 3, a key step in the convergent lorlatinib synthesis that cannot proceed with the demethyl analog [2]. Furthermore, the methyl group contributes to a higher computed lipophilicity (XLogP3 1.5 vs. 0.9), which may influence the compound's behavior in organic solvent extraction and purification steps during manufacturing.

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Reported Yield and Cost Advantages of Novel Enzymatic Resolution Method in Patent Literature

Patent CN112899321A discloses an alternative preparation method for 5-fluoro-3-methylisobenzofuran-1(3H)-one that employs a biological enzyme for chiral resolution, claiming significant improvements over prior art methods. The patent asserts that existing synthetic routes for this intermediate suffer from a long synthetic route, high cost, low yield, and complex processing [1]. The disclosed enzymatic method is claimed to provide a shorter route, simpler operation, higher yield, and reduced cost, while also being more environmentally friendly and generating no side reactions [2]. While specific quantitative yield values are not fully disclosed in the accessible text, the patent explicitly frames its invention as a solution to the quantitative deficiencies (yield and cost) of prior methods.

Biocatalysis Process Economics Green Chemistry

Proven Application Scenarios for 5-Fluoro-3-methylisobenzofuran-1(3H)-one in Pharmaceutical R&D and Manufacturing


Commercial-Scale GMP Manufacturing of Lorlatinib

This is the primary and fully validated industrial application. The asymmetric transfer hydrogenation process, developed and reported by Pfizer scientists, is the established commercial route for producing (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one at multi-hundred-kilogram scale [1]. The process delivers product with >99.9% purity and >99.9% ee, meeting the stringent GMP requirements for the synthesis of lorlatinib, where the intermediate's enantiomeric purity is the sole determinant of the final API's chiral purity (NMT 0.15% undesired enantiomer) [2].

Process Development and Optimization for Cost-Effective Lorlatinib Intermediate Supply

Given the acknowledged challenges of long synthetic routes, high cost, and low yield associated with traditional methods for this intermediate [1], there is a significant opportunity for process R&D groups to develop and implement more efficient and economical routes. The patent literature explicitly describes a need for shorter, higher-yielding, and lower-cost processes [2]. Organizations focused on process innovation can leverage this evidence to justify investment in alternative methodologies, such as biocatalytic or continuous flow approaches, to secure a competitive advantage in the supply chain for this critical intermediate.

Quality Control and Analytical Method Development for Chiral Purity Verification

The strict dependency of lorlatinib's chiral purity on this single intermediate necessitates rigorous analytical control. The requirement to limit the undesired enantiomer in the final API to NMT 0.15% translates directly to an even more stringent specification for the intermediate [1]. This application scenario involves the development and validation of highly sensitive chiral HPLC or SFC methods capable of accurately quantifying enantiomeric excess at levels exceeding 99.9%. Such analytical capabilities are essential for any CRO or CMO involved in the procurement, release testing, or use of this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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